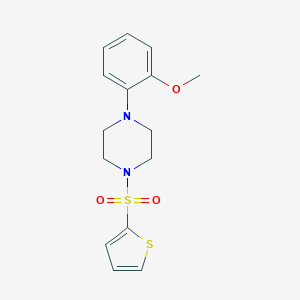
2-chloro-4,5-difluoro-N-(6-quinolinyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-4,5-difluoro-N-(6-quinolinyl)benzamide, also known as CQBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. CQBA is a quinoline-based compound that exhibits potent antitumor and antimalarial activity.
作用機序
The exact mechanism of action of 2-chloro-4,5-difluoro-N-(6-quinolinyl)benzamide is not fully understood, but several studies have suggested that the compound exerts its antitumor and antimalarial activity by inhibiting the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and repair. 2-chloro-4,5-difluoro-N-(6-quinolinyl)benzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
2-chloro-4,5-difluoro-N-(6-quinolinyl)benzamide has been shown to have a low toxicity profile and does not exhibit significant adverse effects on normal cells. The compound has been shown to inhibit tumor growth in vivo, and studies have also suggested that 2-chloro-4,5-difluoro-N-(6-quinolinyl)benzamide may enhance the efficacy of other chemotherapeutic agents. 2-chloro-4,5-difluoro-N-(6-quinolinyl)benzamide has also been shown to reduce parasitemia in animal models of malaria.
実験室実験の利点と制限
2-chloro-4,5-difluoro-N-(6-quinolinyl)benzamide has several advantages for use in lab experiments. The compound is relatively easy to synthesize, and its antitumor and antimalarial activity make it a promising candidate for further research. However, one limitation of 2-chloro-4,5-difluoro-N-(6-quinolinyl)benzamide is its low solubility in water, which can make it difficult to use in certain assays.
将来の方向性
There are several future directions for research on 2-chloro-4,5-difluoro-N-(6-quinolinyl)benzamide. One area of interest is the development of analogs of 2-chloro-4,5-difluoro-N-(6-quinolinyl)benzamide with improved solubility and potency. Another potential direction is the investigation of the compound's activity against other types of cancer and infectious diseases. Additionally, studies could be conducted to investigate the potential synergistic effects of 2-chloro-4,5-difluoro-N-(6-quinolinyl)benzamide with other chemotherapeutic agents.
Conclusion
In conclusion, 2-chloro-4,5-difluoro-N-(6-quinolinyl)benzamide is a quinoline-based compound that exhibits potent antitumor and antimalarial activity. The compound has been shown to inhibit the activity of topoisomerase II and induce apoptosis in cancer cells. 2-chloro-4,5-difluoro-N-(6-quinolinyl)benzamide has a low toxicity profile and has several advantages for use in lab experiments. Future research on 2-chloro-4,5-difluoro-N-(6-quinolinyl)benzamide could lead to the development of new and effective treatments for cancer and malaria.
合成法
The synthesis of 2-chloro-4,5-difluoro-N-(6-quinolinyl)benzamide involves the reaction of 2-chloro-4,5-difluorobenzoyl chloride with 6-aminoquinoline in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain pure 2-chloro-4,5-difluoro-N-(6-quinolinyl)benzamide. The synthesis of 2-chloro-4,5-difluoro-N-(6-quinolinyl)benzamide has been reported in several research articles, and the yield of the product varies depending on the reaction conditions.
科学的研究の応用
2-chloro-4,5-difluoro-N-(6-quinolinyl)benzamide has been extensively studied for its potential applications in the field of medicinal chemistry. The compound exhibits potent antitumor activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. 2-chloro-4,5-difluoro-N-(6-quinolinyl)benzamide has also been shown to possess antimalarial activity by inhibiting the growth of Plasmodium falciparum, the parasite responsible for causing malaria.
特性
製品名 |
2-chloro-4,5-difluoro-N-(6-quinolinyl)benzamide |
|---|---|
分子式 |
C16H9ClF2N2O |
分子量 |
318.7 g/mol |
IUPAC名 |
2-chloro-4,5-difluoro-N-quinolin-6-ylbenzamide |
InChI |
InChI=1S/C16H9ClF2N2O/c17-12-8-14(19)13(18)7-11(12)16(22)21-10-3-4-15-9(6-10)2-1-5-20-15/h1-8H,(H,21,22) |
InChIキー |
DZSWNSXZRWOTCG-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC(=C2)NC(=O)C3=CC(=C(C=C3Cl)F)F)N=C1 |
正規SMILES |
C1=CC2=C(C=CC(=C2)NC(=O)C3=CC(=C(C=C3Cl)F)F)N=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3,4-dimethoxyphenyl)-4-methyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B299313.png)
![2-{2-fluoro[(4-methylphenyl)sulfonyl]anilino}-N-(2-pyridinylmethyl)acetamide](/img/structure/B299314.png)
![2-[N-(benzenesulfonyl)-2-ethoxyanilino]-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B299315.png)
![2-[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B299316.png)

![N-(3-bicyclo[2.2.1]heptanyl)-3-bromo-4-methoxybenzenesulfonamide](/img/structure/B299319.png)
![Butyl 2-{[(4-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B299320.png)
![N-[2-(3-methoxyphenoxy)ethyl]urea](/img/structure/B299324.png)
![N-{2-[(6,7-dimethoxy-1-isoquinolinyl)methyl]-4,5-dimethoxyphenyl}benzenesulfonamide](/img/structure/B299326.png)
![1-[(3,4-Dimethoxyphenyl)(hydroxy)methyl]-6,7-dimethoxy-2-methylisoquinolinium](/img/structure/B299331.png)
![2-({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B299332.png)

![N-(tert-butyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B299344.png)
![3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1-cinnamyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B299346.png)